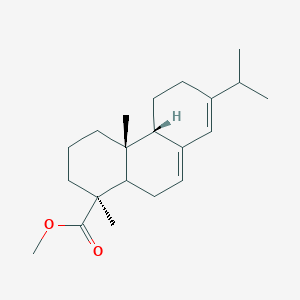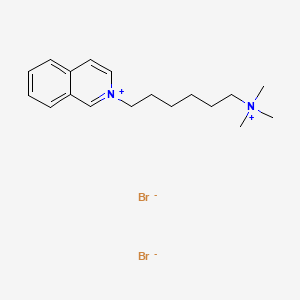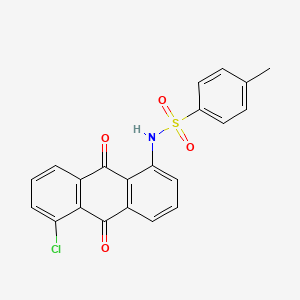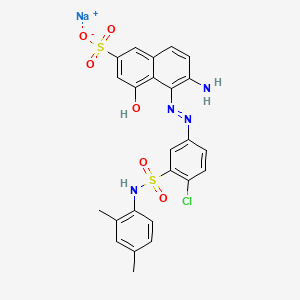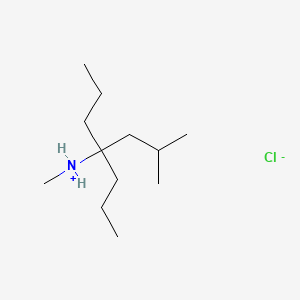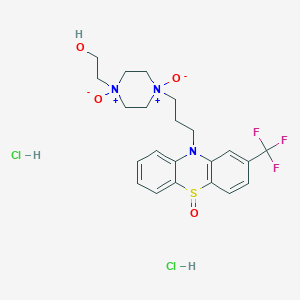
Fluphenazine N,N',S-Trioxide Dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fluphenazine N,N’,S-Trioxide Dihydrochloride is a compound belonging to the phenothiazine class of antipsychotic agents. It is primarily used in the treatment of psychotic disorders such as schizophrenia. The compound is known for its high potency and effectiveness in managing symptoms of psychosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fluphenazine N,N’,S-Trioxide Dihydrochloride involves multiple steps, starting from the basic phenothiazine structureSpecific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of Fluphenazine N,N’,S-Trioxide Dihydrochloride typically involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, ensuring that the final product meets pharmaceutical standards. Quality control measures are implemented at various stages to monitor the consistency and quality of the compound .
Chemical Reactions Analysis
Types of Reactions
Fluphenazine N,N’,S-Trioxide Dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at different positions on the phenothiazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. Reaction conditions such as pH, temperature, and solvent choice play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can result in the formation of amines or alcohols .
Scientific Research Applications
Fluphenazine N,N’,S-Trioxide Dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for method validation and stability testing.
Biology: Studied for its effects on cellular processes and neurotransmitter pathways.
Medicine: Investigated for its potential in treating various psychiatric disorders and its mechanism of action.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
The mechanism of action of Fluphenazine N,N’,S-Trioxide Dihydrochloride involves blocking postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain. This action helps in reducing the symptoms of psychosis by modulating the release of neurotransmitters and affecting various neural pathways. The compound also influences the hypothalamic and hypophyseal hormones, impacting basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .
Comparison with Similar Compounds
Similar Compounds
- Fluphenazine Dihydrochloride
- Fluphenazine Decanoate
- Fluphenazine Dimaleate
Uniqueness
Fluphenazine N,N’,S-Trioxide Dihydrochloride is unique due to its specific chemical structure, which includes the N,N’,S-trioxide moiety. This structural feature contributes to its distinct pharmacological properties and effectiveness in treating psychotic disorders. Compared to other similar compounds, it offers a different profile of activity and potential therapeutic benefits .
Properties
Molecular Formula |
C22H28Cl2F3N3O4S |
|---|---|
Molecular Weight |
558.4 g/mol |
IUPAC Name |
2-[1,4-dioxido-4-[3-[5-oxo-2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazine-1,4-diium-1-yl]ethanol;dihydrochloride |
InChI |
InChI=1S/C22H26F3N3O4S.2ClH/c23-22(24,25)17-6-7-21-19(16-17)26(18-4-1-2-5-20(18)33(21)32)8-3-9-27(30)10-12-28(31,13-11-27)14-15-29;;/h1-2,4-7,16,29H,3,8-15H2;2*1H |
InChI Key |
OXHHSHYWSFSBMV-UHFFFAOYSA-N |
Canonical SMILES |
C1C[N+](CC[N+]1(CCCN2C3=CC=CC=C3S(=O)C4=C2C=C(C=C4)C(F)(F)F)[O-])(CCO)[O-].Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


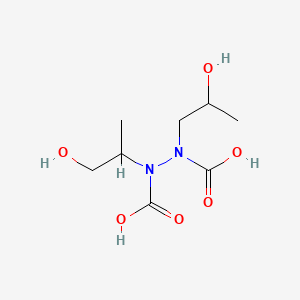
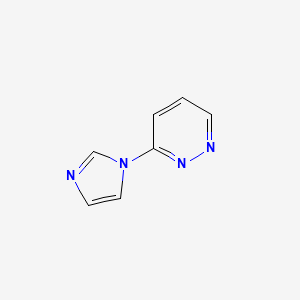
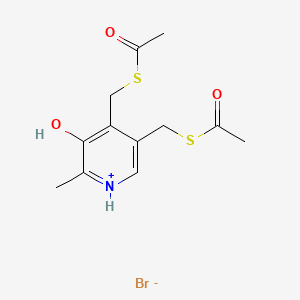
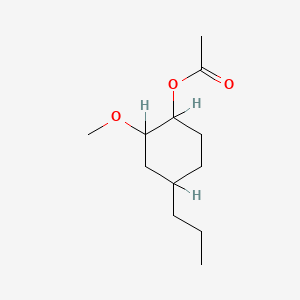
![2-amino-1-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-one;hydrochloride](/img/structure/B13773020.png)
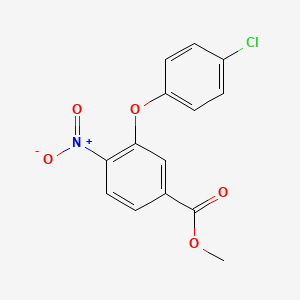
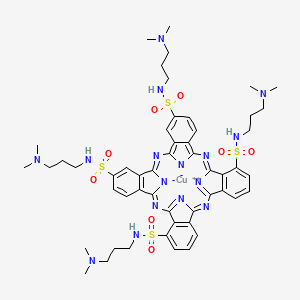
![Glycine, N-[2-(carboxymethoxy)ethyl]-N-[2-[(1-oxooctyl)amino]ethyl]-, disodium salt](/img/structure/B13773038.png)
